molecular formula C14H16N2O2 B1606028 (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide CAS No. 4467-67-8

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide

Cat. No.: B1606028
CAS No.: 4467-67-8
M. Wt: 244.29 g/mol
InChI Key: HHHWOVLNFWAAAF-VIFPVBQESA-N
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Description

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide: is an organic compound that belongs to the class of amides It features a naphthalene ring substituted with a methoxy group and an amino group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxynaphthalene and (S)-2-aminopropanoic acid.

    Formation of Amide Bond: The key step involves the formation of the amide bond between the amino group of (S)-2-aminopropanoic acid and the carboxyl group of 4-methoxynaphthalene. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of (2S)-2-amino-N-(4-hydroxynaphthalen-2-yl)propanamide.

    Reduction: Formation of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide: A stereoisomer with different spatial arrangement of atoms.

    (2S)-2-amino-N-(4-hydroxynaphthalen-2-yl)propanamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.

    (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)butanamide: A homolog with an additional carbon in the amide chain.

Uniqueness

    Stereochemistry: The (2S) configuration imparts specific stereochemical properties that can influence its biological activity.

    Functional Groups: The presence of both amino and methoxy groups allows for diverse chemical modifications and applications.

Properties

CAS No.

4467-67-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C14H16N2O2/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2/h3-9H,15H2,1-2H3,(H,16,17)/t9-/m0/s1

InChI Key

HHHWOVLNFWAAAF-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N

SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N

Pictograms

Health Hazard

sequence

A

Origin of Product

United States

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